molecular formula C23H24N2O5S2 B4780392 N-(3-methylphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide

N-(3-methylphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B4780392
M. Wt: 472.6 g/mol
InChI Key: FUMGREHIRJTPFD-CPNJWEJPSA-N
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Description

This product, N-(3-methylphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide, is a small molecule screening compound offered for early-stage research purposes. It belongs to a class of chemicals featuring a 4-oxo-2-thioxo-thiazolidine core, a structure known to be of significant interest in medicinal chemistry and drug discovery. The molecule is characterized by a (5E)-benzylidene substitution at the 5-position, specifically with a 3,4,5-trimethoxyphenyl group, a moiety often associated with biological activity. The propanamide chain is terminated with an N-(3-methylphenyl) group, contributing to the compound's overall lipophilicity and molecular diversity. As a solid, achiral compound, it is suitable for a range of in vitro biochemical and pharmacological assays. Researchers can utilize this compound in high-throughput screening (HTS) campaigns to identify potential hits for various therapeutic targets, in structure-activity relationship (SAR) studies to optimize lead series, and in chemical biology to probe specific biological pathways. The precise mechanism of action is dependent on the specific biological target and must be determined experimentally by the researcher. This product is sold on an as-is basis for research and development use. The buyer assumes responsibility for confirming the product's identity, purity, and suitability for any particular research application. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-methylphenyl)-3-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S2/c1-14-6-5-7-16(10-14)24-20(26)8-9-25-22(27)19(32-23(25)31)13-15-11-17(28-2)21(30-4)18(12-15)29-3/h5-7,10-13H,8-9H2,1-4H3,(H,24,26)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMGREHIRJTPFD-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound and a thiol.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction with an aldehyde.

    Attachment of the Propanamide Group: This step involves the reaction of the intermediate compound with a propanamide derivative.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thioethers.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. The compound in focus has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that thiazolidinone derivatives could effectively target cancer cell lines, leading to reduced tumor growth in vivo .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that thiazolidinone derivatives possess broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell walls and inhibition of essential metabolic pathways .

Pesticide Development

The unique structure of N-(3-methylphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide suggests potential as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests can lead to effective pest control strategies without harming beneficial insects .

Plant Growth Regulation

Studies have explored the use of thiazolidinone compounds as plant growth regulators. These compounds can promote growth and enhance resistance to environmental stresses, making them suitable for agricultural applications aimed at increasing crop yield and resilience .

Polymer Development

The incorporation of thiazolidinone structures into polymer matrices has been investigated for developing new materials with enhanced properties such as thermal stability and mechanical strength. These materials can be utilized in various applications ranging from packaging to automotive components .

Case Study 1: Anticancer Research

A notable study published in Chemical & Pharmaceutical Bulletin focused on synthesizing various thiazolidinone derivatives and evaluating their anticancer activities against different cancer cell lines. The results indicated that certain modifications to the thiazolidinone core significantly enhanced cytotoxicity against breast and lung cancer cells .

Case Study 2: Agricultural Efficacy

In agricultural trials, derivatives of this compound were tested for their efficacy as biopesticides against common agricultural pests. Results showed a marked reduction in pest populations with minimal impact on non-target organisms, highlighting the compound's potential as an environmentally friendly pest control agent .

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Substituents

The compound’s analogs differ in substituents on the aromatic ring, heterocyclic core, and side chains. These variations influence physicochemical properties, binding affinity, and bioactivity.

Research Findings and Implications

  • The trimethoxybenzylidene moiety in the target compound likely confers superior anticancer activity compared to analogs with smaller heterocycles (e.g., thiophene or furan) .
  • Fluorine substitution () may enhance membrane permeability but could introduce metabolic liabilities .
  • Triazole derivatives () show promise for selective targeting but require further optimization for solubility .

Notes

  • Structural data for the target compound and analogs were validated using SHELXL , ORTEP-3 , and WinGX .
  • Synthetic protocols from and are recommended for reproducibility, yielding >90% purity in reported cases .
  • Future studies should compare in vitro cytotoxicity and pharmacokinetic profiles of these analogs to establish structure-activity relationships.

Biological Activity

N-(3-methylphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article will explore the biological activity of this compound, summarizing relevant findings from diverse sources.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 330.43 g/mol

The presence of the thiazolidinone ring and various substituents suggests potential interactions with biological targets.

Antimicrobial Activity

Research has shown that derivatives of thiazolidinones exhibit significant antimicrobial properties. A study focused on similar compounds demonstrated that many thiazolidinone derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 to 0.03 mg/mL, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound IDBacteria TestedMIC (mg/mL)MBC (mg/mL)
Compound 8E. coli0.0040.008
Compound 12S. aureus0.0150.030
Compound 11B. cereus0.0080.015

These results suggest that the structural modifications in the thiazolidinone ring significantly influence antibacterial activity.

Anti-inflammatory Activity

The NLRP3 inflammasome has been identified as a critical target in inflammatory diseases. Compounds similar to this compound have shown promise as selective inhibitors of NLRP3 with IC₅₀ values around 2.4 μM . This indicates that the compound may act as a potential therapeutic agent for conditions driven by excessive inflammation.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving human normal fetal lung fibroblast MRC-5 cell lines, several thiazolidinone derivatives exhibited no significant cytotoxicity at concentrations up to 10 μM, with cell viability remaining above 91% compared to control groups . This suggests a favorable safety profile for further development.

Case Studies and Research Findings

  • Case Study on Antibacterial Activity : A comprehensive study evaluated various thiazolidinone derivatives against multiple bacterial strains, identifying structural features that enhance activity. The study concluded that specific substituents on the thiazolidinone ring significantly impacted antibacterial potency .
  • Anti-inflammatory Research : Another research effort focused on optimizing thiazolidinone derivatives for anti-inflammatory applications, revealing that modifications could enhance selectivity and potency against the NLRP3 inflammasome .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including condensation of the thiazolidinone core with the 3,4,5-trimethoxybenzylidene moiety and subsequent coupling to the propanamide side chain. Key steps include:

  • Knoevenagel condensation to form the benzylidene-thiazolidinone intermediate under controlled temperature (60–80°C) and anhydrous conditions .
  • Amide coupling using reagents like EDCI/HOBt in DMF or THF .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (e.g., ethanol/water) to achieve >95% purity. Analytical HPLC (C18 column, acetonitrile/water) is critical for verifying purity .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm the thiazolidinone ring (C=O at ~170 ppm), thiocarbonyl (C=S at ~195 ppm), and methoxy groups (δ 3.7–3.9 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 513.12) .
  • FT-IR : Peaks at ~1680 cm1^{-1} (C=O), 1220 cm1^{-1} (C=S), and 2830 cm1^{-1} (OCH3_3) .

Q. What preliminary biological screening assays are recommended?

  • Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays using ELISA kits .
  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst tuning : Use of DBU or piperidine for Knoevenagel condensation improves yields by 15–20% .
  • Temperature control : Lowering condensation steps to 50°C reduces side-product formation .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substitution variations : Compare analogs with fluorobenzylidene (higher anticancer activity) vs. chlorobenzylidene (improved solubility) .
  • Core modifications : Replace thiazolidinone with oxazolidinone to assess impact on COX-2 selectivity .
  • Methoxy group removal : Truncate 3,4,5-trimethoxy to 4-methoxy to evaluate role in DNA intercalation .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic profiling : Measure plasma stability (e.g., hepatic microsome assays) and logP values to address poor bioavailability .
  • Metabolite identification : LC-MS/MS to detect active/inactive metabolites in rodent serum .
  • Dose recalibration : Adjust in vivo dosing based on protein binding (% free fraction) from equilibrium dialysis .

Q. What mechanistic studies elucidate the compound’s interaction with molecular targets?

  • Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR) or tubulin (PDB ID: 1SA0) using AutoDock Vina .
  • Western blotting : Quantify apoptosis markers (e.g., Bcl-2, Bax) in treated cancer cells .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., HDACs) .

Data Analysis and Reproducibility

Q. Which statistical methods are appropriate for analyzing dose-response data?

  • Non-linear regression : Fit IC50_{50} curves using GraphPad Prism (four-parameter logistic model) .
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s test for cytotoxicity assays) .

Q. How can batch-to-batch variability in compound purity be minimized?

  • Strict QC protocols : Require NMR and HPLC data for each batch; reject batches with >2% impurities .
  • Stability studies : Store the compound under argon at –20°C to prevent thioamide oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methylphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(3-methylphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide

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